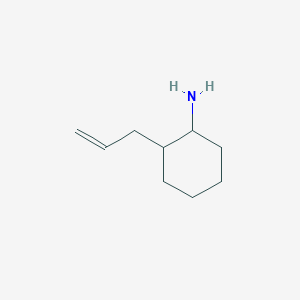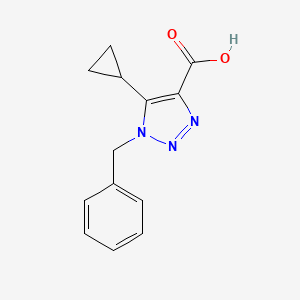
1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry and materials science .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, also known as the azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,3-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a 1,2,3-triazole compound would depend on its specific structure. For example, the compound 1H-1,2,3-triazole-4-carboxylic acid has a molecular weight of 113.075 Da .科学的研究の応用
Crystal and Molecular Structures
1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in the context of its molecular and crystal structures. Studies like those by Boechat et al. (2010) have examined the molecular disposition and bond distances within similar triazole derivatives, providing insights into their crystallographic properties and π-electron density delocalization patterns (Boechat et al., 2010).
Synthesis and Application in Peptidomimetics
The compound has potential utility in the synthesis of peptidomimetics or biologically active compounds. Ferrini et al. (2015) detailed a ruthenium-catalyzed synthesis approach for 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, underscoring its relevance in creating triazole-based scaffolds for medical applications (Ferrini et al., 2015).
Anticancer Activity Screening
Pokhodylo et al. (2021) conducted a study involving a two-step synthesis process for a triazole compound, emphasizing its potential use in anticancer activity screening. This study indicates the broader relevance of triazole derivatives in medicinal chemistry (Pokhodylo et al., 2021).
Applications in Organic Synthesis
The 1,2,3-triazole framework, as represented in 1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, is of significant interest in organic synthesis. For instance, Cottrell et al. (1991) discussed the preparation of 1-benzyl-1H-1,2,3-triazoles from benzyl azides, highlighting the methodological advancements in creating these compounds (Cottrell et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-5-cyclopropyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)11-12(10-6-7-10)16(15-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVIDPMVCKOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)

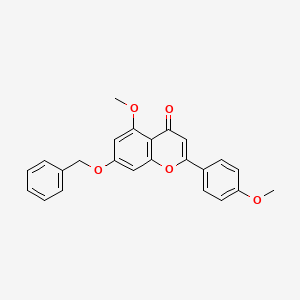
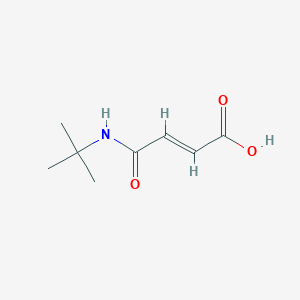
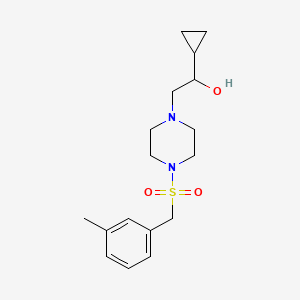
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)

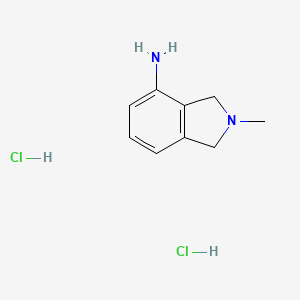
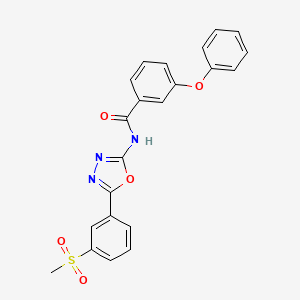

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)
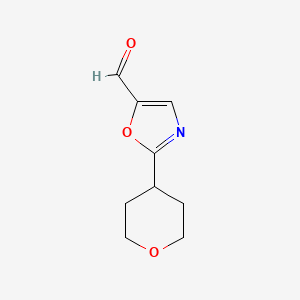
![6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2511673.png)
